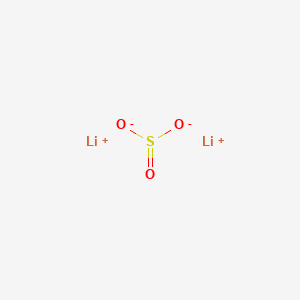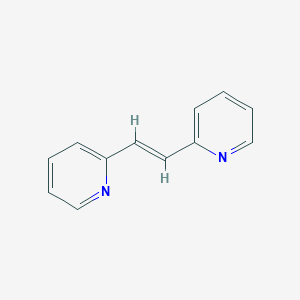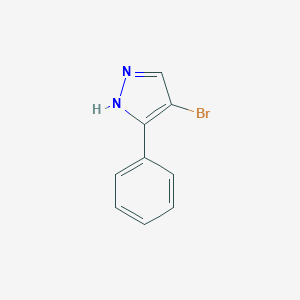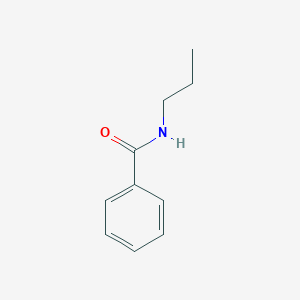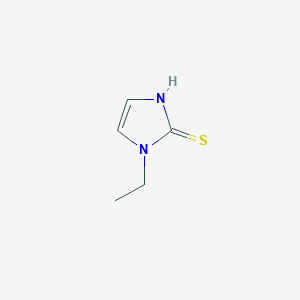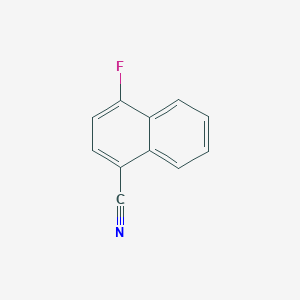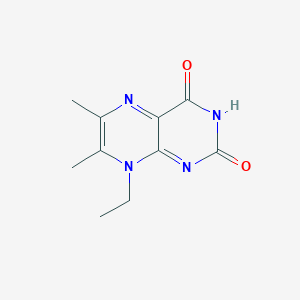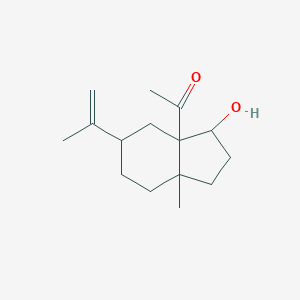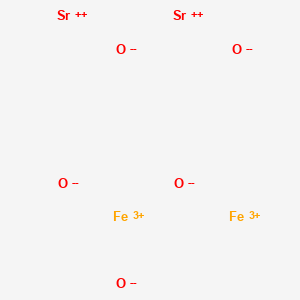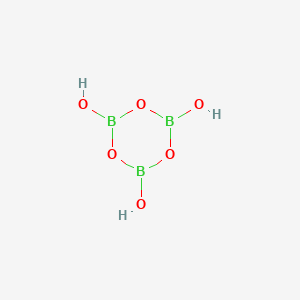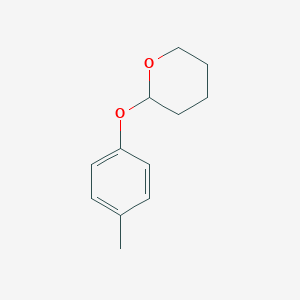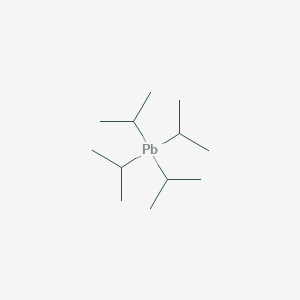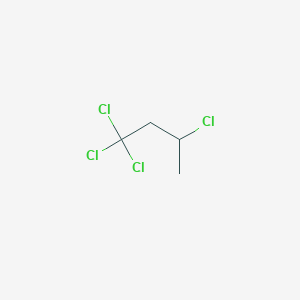
1,1,1,3-Tetrachlorobutane
Übersicht
Beschreibung
1,1,1,3-Tetrachlorobutane is a chemical compound that belongs to the group of chlorinated hydrocarbons. It is a clear, colorless liquid with a pungent odor. This compound is primarily used in the synthesis of other chemicals, and it has several industrial applications.
Wissenschaftliche Forschungsanwendungen
1,1,1,3-Tetrachlorobutane has several scientific research applications. It is used as a solvent in the synthesis of other chemicals, and it is also used as a reagent in organic chemistry. This compound has been used in the synthesis of polycarbonates, which are used in the production of plastics. It has also been used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,1,1,3-Tetrachlorobutane is not well understood. However, it is known to be toxic to living organisms. This compound can cause damage to the liver, kidneys, and central nervous system. It is also known to be a carcinogen, and it has been linked to the development of liver cancer.
Biochemical and Physiological Effects:
1,1,1,3-Tetrachlorobutane has several biochemical and physiological effects. It is known to cause oxidative stress, which can lead to cell damage and death. This compound can also disrupt the function of enzymes and proteins, which can lead to metabolic dysfunction. Additionally, 1,1,1,3-Tetrachlorobutane can cause DNA damage, which can lead to mutations and the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,1,3-Tetrachlorobutane has several advantages and limitations for lab experiments. It is a relatively inexpensive compound, and it is readily available. However, it is highly toxic, and caution must be taken when handling it. Additionally, this compound is volatile and can evaporate quickly, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1,1,1,3-Tetrachlorobutane. One area of research could focus on developing safer and more effective methods for synthesizing this compound. Another area of research could focus on understanding the mechanism of action of 1,1,1,3-Tetrachlorobutane and developing treatments for its toxic effects. Additionally, further research could be done on the environmental impact of this compound and ways to mitigate its effects on ecosystems.
Conclusion:
In conclusion, 1,1,1,3-Tetrachlorobutane is a chemical compound with several scientific research applications. It is primarily used in the synthesis of other chemicals and has several industrial applications. However, this compound is highly toxic and can cause damage to living organisms. Further research is needed to understand the mechanism of action of 1,1,1,3-Tetrachlorobutane and develop treatments for its toxic effects. Additionally, research is needed to develop safer and more effective methods for synthesizing this compound and mitigate its effects on the environment.
Synthesemethoden
1,1,1,3-Tetrachlorobutane can be synthesized by the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst. This reaction produces a mixture of isomers, and 1,1,1,3-Tetrachlorobutane can be isolated from this mixture by distillation or extraction.
Eigenschaften
IUPAC Name |
1,1,1,3-tetrachlorobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl4/c1-3(5)2-4(6,7)8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCIRZZEHCGAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927799 | |
| Record name | 1,1,1,3-Tetrachlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13275-19-9 | |
| Record name | 1,1,1,3-Tetrachlorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13275-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3-Tetrachlorobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013275199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,3-Tetrachlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3-tetrachlorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



